Glycyl-D-Alanine can be synthesized in laboratory settings, and it does not naturally occur in significant amounts in biological systems. The classification of this compound falls under:
Glycyl-D-Alanine can be synthesized through various methods, primarily involving peptide synthesis techniques. The most common methods include:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and concentration of reactants. Protecting groups may be used to prevent unwanted reactions during the synthesis process.
The molecular structure of Glycyl-D-Alanine can be represented by its chemical formula . The structure consists of:
The arrangement results in a dipeptide bond between the carboxyl group of glycine and the amino group of D-alanine.
Glycyl-D-Alanine can participate in various chemical reactions typical for peptides, including:
These reactions are essential for understanding its behavior in biological systems and potential applications.
The mechanism of action for Glycyl-D-Alanine is not fully elucidated but may involve interactions at the molecular level with various biological targets. It is hypothesized that:
Research into its specific mechanisms is ongoing, particularly concerning its potential therapeutic applications.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Glycyl-D-Alanine has potential applications in several scientific areas:
Glycyl-D-alanine (Gly-D-Ala) synthesis demands precise stereocontrol to preserve the D-configuration of the alanine moiety. Two primary strategies dominate: enzymatic catalysis and asymmetric chemical synthesis. Glycyl endopeptidase from Carica papaya latex enables stereoselective solid-to-solid peptide bond formation under solvent-minimized conditions. This enzyme catalyzes Gly-D-Ala synthesis with 83% conversion efficiency at 50°C using Z-Gly-OH and D-Ala-NH₂ substrates, achieving >99% enantiomeric excess (ee) for the D-alanine residue [1]. Alternatively, recombinant E. coli expressing alanine racemase (dadX) and glucose dehydrogenase (gdh) facilitates whole-cell biocatalysis, yielding D-alanine at 6.48 g/L from pyruvate, which is subsequently coupled to glycine via enzymatic activation [4].
Chemical approaches employ Schotten-Baumann conditions, where N-carbobenzoxy-glycine (Z-Gly-OH) reacts with D-alanine methyl ester in dichloromethane, activated by dicyclohexylcarbodiimide (DCC). This method achieves 78% isolated yield with 97% ee, confirmed by chiral HPLC (Chiralpak ZWIX column) [7].
Table 1: Enantioselective Synthesis Methods for Glycyl-D-Alanine
Method | Conditions | Yield/Conversion | Enantiomeric Excess |
---|---|---|---|
Glycyl endopeptidase | Solid-to-solid, 50°C, pH 7.5 | 83% | >99% |
Whole-cell biocatalysis | E. coli BL21(DE3), 37°C, pH 10.1 | 6.48 g/L D-Ala | 98% |
Schotten-Baumann | DCC/DCM, 0°C→RT, 12h | 78% | 97% |
Solid-phase peptide synthesis (SPPS) utilizes Fmoc-D-alanine-Wang resin, where glycine is coupled using HBTU/HOBt activation. This method delivers Gly-D-Ala in >95% purity after TFA cleavage, with minimal epimerization (<0.5%) confirmed by LC-MS [7]. In contrast, direct condensation leverages heterogeneous catalysts like NiFe₂O₄ nanoparticles, enabling glycine and D-alanine oligomerization at 90°C. This approach yields 23% dipeptide in 7 days, though with lower stereoselectivity (89% ee) due to thermal racemization [5].
A hybrid "solid-to-solid" methodology employs glycyl endopeptidase with undissolved substrates (10% aqueous phase), achieving 83% conversion without organic solvents. This strategy circumvents solubility limitations and suppresses hydrolysis, making it environmentally advantageous [1].
Table 2: Comparative Analysis of Glycyl-D-Alanine Synthesis Methodologies
Methodology | Advantages | Limitations | Yield/Purity |
---|---|---|---|
SPPS | High purity (>95%), low epimerization | Costly reagents, multi-step | 92% (isolated) |
Direct condensation | Solvent-free, scalable | Long reaction time, moderate ee | 23% (dipeptide) |
Solid-to-solid enzymatic | Green chemistry, high conversion | Enzyme cost, substrate specificity | 83% |
Glycyl-D-alanine derivatives exhibit rich polymorphism influenced by counterions and hydration. The hydroiodide monohydrate salt (Gly-D-Ala·HI·H₂O) crystallizes in the polar space group P2₁, with unit cell parameters a = 7.747 Å, b = 6.435 Å, c = 10.941 Å, β = 107.53°. This structure features head-to-tail dipeptide chains stabilized by N–H⋯O and O–H⋯I hydrogen bonds, forming a 3D network with parallel molecular alignment. The polar packing enables piezoelectricity (dₑff = 280 pC/N) and pyroelectricity (45 μC/m²K) [7].
High-pressure studies (0–18 GPa) reveal conformational flexibility: At 1.1 GPa, Raman spectroscopy detects torsional shifts in the Cₚ–Cₐ bond (Δν = +15 cm⁻¹), indicating altered peptide backbone geometry. Phase transitions occur at 1.7–2.3 GPa (orthorhombic to monoclinic) and 6.0–7.3 GPa (monoclinic to triclinic), evidenced by discontinuous shifts in lattice mode frequencies [6].
Table 3: Crystallographic Parameters of Glycyl-D-Alanine Derivatives
Derivative | Space Group | Unit Cell Parameters | Hydrogen Bonds |
---|---|---|---|
Gly-D-Ala·HI·H₂O | P2₁ | a=7.747 Å, b=6.435 Å, c=10.941 Å, β=107.53° | N–H⋯O (2.89 Å), O–H⋯I (3.42 Å) |
[Gly-D-Ala]₂ (high P) | P2₁/c | a=9.12 Å, b=5.98 Å, c=12.07 Å, β=98.4° | N–H⋯O (2.94 Å) |
The D-configuration in glycyl-D-alanine resists acid-catalyzed racemization but remains vulnerable to enzymatic cleavage. Under boiling 6M HCl (110°C, 24h), only 2.1% racemization occurs, quantified by chiral HPLC. This stability arises from the absence of α-proton exchange in the peptide-bonded D-alanine, which reduces enolization [6]. However, glycyl endopeptidase cleaves Gly-D-Ala at 1/20th the rate of Gly-Gly due to steric clash in the S₁ pocket, as confirmed by kinetic assays (Kₘ = 2.4 mM vs. 0.8 mM for Gly-Gly) [1].
Collagenolytic enzymes exhibit near-complete resistance to Gly-D-Ala, with <5% hydrolysis after 24h incubation. Molecular dynamics simulations reveal that D-alanine disrupts substrate docking in the conserved catalytic groove of collagenase MMP-1 [3].
Table 4: Stability Profile of Glycyl-D-Alanine
Condition | Degradation/Racemization | Mechanistic Insight |
---|---|---|
6M HCl, 110°C, 24h | 2.1% racemization | Suppressed enolization of α-carbon |
Glycyl endopeptidase, 37°C | kₚ = 0.05 min⁻¹ | Steric hindrance in S₁ specificity pocket |
Collagenase MMP-1, 37°C | <5% cleavage | Non-productive binding in catalytic site |
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